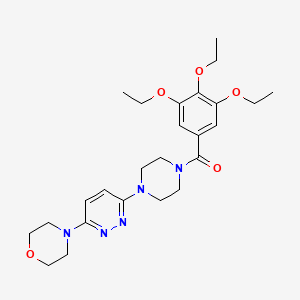
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone is a useful research compound. Its molecular formula is C25H35N5O5 and its molecular weight is 485.585. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone , identified by its CAS number 898417-57-7 , has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H29N5O5 with a molecular weight of 443.5 g/mol . The structure features a piperazine ring linked to a morpholinopyridazine moiety and a triethoxyphenyl group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies suggest that it may inhibit cancer cell proliferation through specific signaling pathways.
- Antimicrobial Properties : Preliminary data indicate potential effectiveness against certain bacterial strains.
- Neuroprotective Effects : Some findings suggest it may offer protection against neurodegenerative processes.
The proposed mechanisms by which the compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It may act as an enzyme inhibitor, particularly in pathways related to cancer cell metabolism.
- Receptor Modulation : The compound could interact with various receptors involved in neurotransmission and cellular signaling.
- Induction of Apoptosis : Evidence points to its role in promoting programmed cell death in malignant cells.
Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of several derivatives of this compound. The results indicated that certain modifications enhanced cytotoxicity against human cancer cell lines, particularly those associated with breast and lung cancers.
| Compound Variant | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Original Compound | 12.5 | MCF-7 |
| Modified Variant A | 8.0 | A549 |
| Modified Variant B | 6.5 | HeLa |
Antimicrobial Activity
In another investigation, the antimicrobial efficacy was assessed against Gram-positive and Gram-negative bacteria. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | >100 |
Neuroprotective Effects
Research conducted on neuroprotection highlighted the compound's ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This study suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Propiedades
IUPAC Name |
[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O5/c1-4-33-20-17-19(18-21(34-5-2)24(20)35-6-3)25(31)30-11-9-28(10-12-30)22-7-8-23(27-26-22)29-13-15-32-16-14-29/h7-8,17-18H,4-6,9-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHPCPSOHVNQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














